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Compound of Interest

Compound Name: Odiparcil

Cat. No.: B1677181

This document provides a comprehensive technical overview of odiparcil, a novel oral small
molecule therapy. It details the initial discovery and synthesis, elaborates on its mechanism of
action, and presents key quantitative data from preclinical and clinical studies. This guide is
intended for researchers, scientists, and professionals involved in drug development.

Discovery and Initial Development

Odiparcil, with the chemical name 4-methyl-2-oxo0-2H-1-benzopyran-7-yl-5-thio-f3-D-
xylopyranoside (CAS 137215-12-4), belongs to the thioxyloside family.[1] It was first described
in patent application EP-A-0 421 829.[1] Initially, odiparcil was investigated as an
antithrombotic agent in the late 1990s and early 2000s, undergoing Phase 1 and 2 clinical
studies for this indication.[1] Its mechanism of action in that context was related to the
production of circulating glycosaminoglycans (GAGSs) that could activate heparin cofactor II,
thereby inhibiting thrombin coagulation.[2] Subsequently, its unique mechanism of action on
GAG synthesis led to its repurposing for the treatment of mucopolysaccharidoses (MPS).

Mechanism of Action in Mucopolysaccharidoses
(MPS)

Mucopolysaccharidoses are a group of lysosomal storage disorders caused by deficiencies in
enzymes responsible for the degradation of GAGs.[3][4] This enzymatic defect leads to the
accumulation of GAGs, such as chondroitin sulfate (CS) and dermatan sulfate (DS), within
lysosomes, causing cellular dysfunction and progressive multi-organ pathology.[4]
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Odiparcil acts as a substrate mimic, intervening in the GAG synthesis pathway.[1] The core of

its mechanism is to divert the synthesis of endogenous GAGs towards the production of
soluble, odiparcil-linked GAGs.[2][4][5] These modified GAGs can be readily secreted from the
cells and excreted through urine, thereby reducing the burden of GAG accumulation in tissues

and lysosomes.[2][4][5] Specifically, odiparcil behaves as a substrate for the enzyme

galactosyltransferase 1 (GT1), which initiates the synthesis of GAG chains.[1] This action

primarily affects the synthesis of chondroitin sulfate and dermatan sulfate, which are the

accumulating substrates in MPS types |, Il, IVa, VI, and VII.[4]
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Caption: Mechanism of action of odiparcil in MPS.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical

evaluations of odiparcil.

Table 1: In Vitro Efficacy Data

© 2025 BenchChem. All rights reserved.

2/10 Tech Support


https://www.benchchem.com/product/b1677181?utm_src=pdf-body
https://patents.google.com/patent/ES2633806T3/en
https://www.benchchem.com/product/b1677181?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7228089/
https://inventivapharma.com/wp-content/uploads/2020/05/Inventiva-PR-Odiparcil-PLOS-ONE-EN-18-05-2020-VF.pdf
https://ctv.veeva.com/study/a-study-in-mps-vi-to-assess-safety-and-efficacy-of-odiparcil
https://pmc.ncbi.nlm.nih.gov/articles/PMC7228089/
https://inventivapharma.com/wp-content/uploads/2020/05/Inventiva-PR-Odiparcil-PLOS-ONE-EN-18-05-2020-VF.pdf
https://ctv.veeva.com/study/a-study-in-mps-vi-to-assess-safety-and-efficacy-of-odiparcil
https://www.benchchem.com/product/b1677181?utm_src=pdf-body
https://patents.google.com/patent/ES2633806T3/en
https://inventivapharma.com/wp-content/uploads/2020/05/Inventiva-PR-Odiparcil-PLOS-ONE-EN-18-05-2020-VF.pdf
https://www.benchchem.com/product/b1677181?utm_src=pdf-body-img
https://www.benchchem.com/product/b1677181?utm_src=pdf-body
https://www.benchchem.com/product/b1677181?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Parameter Cell Line Treatment Result Reference
Stimulation of Bovine Aortic 10.7-fold
Total Sulfated Endothelial 3 pM Odiparcil increase over [2]
GAG Secretion (BAE) Cells baseline

Bovine Aortic 73.5%
Composition of ) ) . .

Endothelial 10 puM Odiparcil Chondroitin/Der [2]
Secreted GAGs

(BAE) Cells matan Sulfate

| Reduction of Intracellular Chondroitin Sulfate | MPS VI Patient Fibroblasts | Odiparcil | EC50

=1 M |[6] |

Table 2: In Vivo Animal Model Data

. Treatment o
Parameter Animal Model Key Findings Reference
Protocol
M
concentrations
. . achieved in
Tissue Sprague 25 mglkg, t.i.d,
N bone, [2][6]
Distribution Dawley Rats 5 days (oral) .
cartilage,
cornea, and
heart
Significant
GAG Arsb- Mice (MPS  Chronic oral reduction in liver ]
Accumulation VI model) administration and kidney
GAGs
Reduction of
cartilage
Cartilage Arsb- Mice (MPS  Chronic oral thickening in 1]
Pathology VI model) administration trachea and
femoral growth
plate
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| Pharmacodynamic Marker | Arsb- Mice (MPS VI model) | Chronic oral administration |

Consistent stimulation of urinary sulfated GAG excretion |[6] |

Table 3: Phase lla Clinical Trial (iMProveS) Data

Patient Treatment . Key
Parameter . Duration Reference
Population Groups Outcomes
Good safety
20 MPS VI Placebo,
Safety & . and
. Patients (= 250 mg BID, 26 weeks . [31[7]
Efficacy tolerability
16 years) 500 mg BID .
profile.[3][7]
Dose-
] ) dependent
Odiparcil 250 ) )
Pharmacodyn MPS VI increase in
) ) mg & 500 mg 26 weeks ] [31[7]
amics Patients BID total urinary
GAGs, CS,
and DS.[3][7]

| Clinical Effects | MPS VI Patients | Odiparcil vs. Placebo | 26 weeks | Improvements noted in
pain, corneal clouding, cardiac, and respiratory functions.[3][7] |[3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.
4.1. In Vitro Analysis of GAG Secretion and Reduction

e Cell Culture and Treatment:

o Human skin fibroblasts from MPS VI patients (e.g., GM00538, GM02572) are seeded in
96-well imaging plates.[2]

o For prophylactic studies, cells are treated with odiparcil 24 hours after plating, before
reaching confluence.[2]
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o For curative studies, cells are cultured for 10 days to reach confluence before treatment.

[2]

o The initial culture medium is replaced with fresh medium containing 0.1% DMSO (vehicle
control) or odiparcil at concentrations ranging from 0.01 to 10 pM.[2]

o Cells are incubated for 72 hours at 37°C and 5% CO2. All conditions are performed in
triplicate.[2]

e Immunofluorescence for Intracellular Chondroitin Sulfate (CS):
o After the 72-hour treatment, the culture medium is removed.
o Cells are fixed and permeabilized using 0.1% Triton X-100.[6]
o Non-specific binding sites are blocked with 2% normal goat serum (NGS).[6]
o Cells are incubated with a primary antibody specific for chondroitin sulfate.
o Following washes, cells are incubated with a fluorescently labeled secondary antibody.
o Nuclei are counterstained with Hoechst dye for visualization.[6]

o Plates are imaged using a high-content imaging system to quantify intracellular CS
fluorescence intensity.
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Caption: In vitro experimental workflow for odiparcil evaluation.
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4.2. In Vivo Animal Studies
e Odiparcil Tissue Exposure in Rats:
o Male Sprague Dawley rats are used for tissue distribution studies.[2]

o Odiparcil is administered orally three times a day (t.i.d) for 5 days at a dose of 25 mg/kg.
The formulation is a suspension in 1% Methylcellulose 400 cps / 0.1% Poloxamer 188 in
water.[2]

o On day 5, a single dose is administered. Tissues (femur bone and cartilage, cornea, heart)
are collected 30 minutes post-dosing.[2]

o Collected tissues are immediately snap-frozen and stored at -20°C until analysis.[2]

o Odiparcil concentration in tissues is quantified using Liquid Chromatography with tandem
mass spectrometry (LC-MS/MS).[2]

o Efficacy Study in MPS VI Mouse Model:
o Arsb- mice, a genetic model for MPS VI, are used.[2]

o Studies are conducted in both juvenile (treatment starting at 4 weeks old) and adult
(treatment starting at 3 months old) mice to model early and established disease.[2]

o Odiparcil is administered orally on a chronic basis.
o Urine is collected periodically to measure GAG levels as a pharmacodynamic marker.[2]

o At the end of the study, tissues such as the liver, kidney, trachea, and femur are collected
for histological and biochemical analysis of GAG accumulation and pathology.[2]

4.3. Phase lla Clinical Trial Protocol (iMProveS Study)
e Study Design:

o A 26-week, multicenter, randomized, double-blind, placebo-controlled study, with an
additional open-label, non-comparative cohort.[3][5][7]
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o The primary objective was to assess the safety and efficacy of two doses of odiparcil in
MPS VI patients.[5]

o The secondary objective was to characterize the pharmacokinetics (PK) and
pharmacodynamics (PD) of odiparcil.[5]

» Patient Population:
o Patients aged 16 years or older with a confirmed diagnosis of MPS VL.[3][7]

o Randomized cohort: 15 patients already receiving stable Enzyme Replacement Therapy
(ERT).[7]

o Open-label cohort: 5 patients not receiving ERT.[7]
e Treatment Arms:

o ERT Cohort (Randomized): Placebo, Odiparcil 250 mg twice daily, or Odiparcil 500 mg
twice daily.[3]

o Non-ERT Cohort (Open-label): Odiparcil 500 mg twice daily.[3]
e Assessments:
o Safety: Monitoring of adverse events (AES) and serious adverse events (SAES).
o Pharmacokinetics: Plasma concentrations of odiparcil.
o Pharmacodynamics: Measurement of total and specific (CS, DS) GAGs in urine.[3]

o Efficacy: Assessments of pain, corneal clouding, cardiac function (e.g., left ventricular
mass), vascular status, and respiratory function (e.g., Forced Vital Capacity - FVC).[3][8]
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Therapeutic Goal:
Reduce lysosomal GAG storage
and ameliorate MPS symptoms

Click to download full resolution via product page

Caption: Rationale for repurposing odiparcil for MPS therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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